molecular formula C19H18N2O2 B5514296 N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide

Cat. No.: B5514296
M. Wt: 306.4 g/mol
InChI Key: YKEOGRYFXYDJFL-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is an organic compound that features a cyanomethyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide typically involves the following steps:

    Formation of the cyanomethylphenyl intermediate: This can be achieved by reacting 4-bromomethylbenzonitrile with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide.

    Coupling with 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid: The intermediate is then coupled with 2-(2,3-dihydro-1H-inden-5-yloxy)acetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site for binding to these targets, while the acetamide moiety can enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(cyanomethyl)phenyl]acetamide: Lacks the indene moiety, which may affect its reactivity and applications.

    2-(2,3-dihydro-1H-inden-5-yloxy)acetamide: Lacks the cyanomethylphenyl group, which may reduce its potential for certain reactions.

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide is unique due to the presence of both the cyanomethylphenyl and indene moieties, which confer distinct chemical and physical properties. This combination allows for a wider range of applications and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-11-10-14-4-7-17(8-5-14)21-19(22)13-23-18-9-6-15-2-1-3-16(15)12-18/h4-9,12H,1-3,10,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEOGRYFXYDJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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